![molecular formula C20H24ClN3O2 B13881967 2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol](/img/structure/B13881967.png)
2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their ability to absorb ultraviolet (UV) light, making them useful as UV stabilizers in various applications, including plastics, coatings, and personal care products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol typically involves the reaction of 5-chloro-2H-benzotriazole with 5-[(2-ethylhexyl)oxy]phenol under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in reactors with precise control over reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol has a wide range of scientific research applications, including:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation from UV exposure.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular components.
Medicine: Investigated for its potential use in pharmaceuticals and as a protective agent against UV radiation.
Industry: Utilized in the production of plastics, coatings, and personal care products to enhance their UV resistance.
Mecanismo De Acción
The mechanism of action of 2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol involves the absorption of UV light, which prevents the UV-induced degradation of materials. The compound absorbs UV radiation and dissipates the energy as heat, thereby protecting the underlying material from damage. The molecular targets and pathways involved in this process include the interaction with UV photons and the stabilization of excited states.
Comparación Con Compuestos Similares
Similar Compounds
2-(2H-benzotriazol-2-yl)-4-methylphenol: Another benzotriazole derivative used as a UV stabilizer.
2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Known for its high UV absorption capacity.
2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Used in various industrial applications for UV protection.
Uniqueness
2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol is unique due to its specific chemical structure, which provides enhanced UV absorption and stability. The presence of the chloro and ethylhexyl groups may contribute to its superior performance compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H24ClN3O2 |
|---|---|
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
2-(5-chlorobenzotriazol-2-yl)-5-(2-ethylhexoxy)phenol |
InChI |
InChI=1S/C20H24ClN3O2/c1-3-5-6-14(4-2)13-26-16-8-10-19(20(25)12-16)24-22-17-9-7-15(21)11-18(17)23-24/h7-12,14,25H,3-6,13H2,1-2H3 |
Clave InChI |
FXLFSDMDIDXUDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC1=CC(=C(C=C1)N2N=C3C=CC(=CC3=N2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



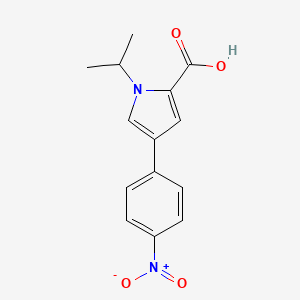
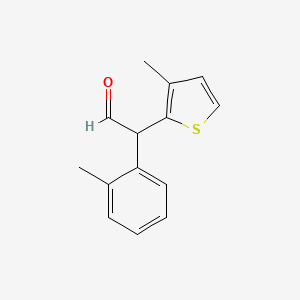
![3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13881912.png)
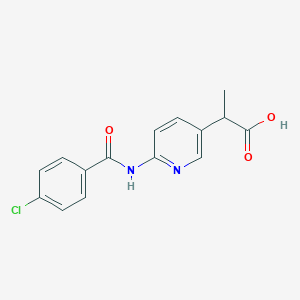
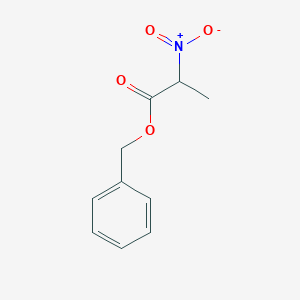
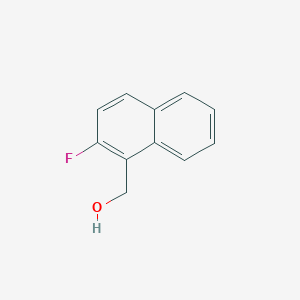
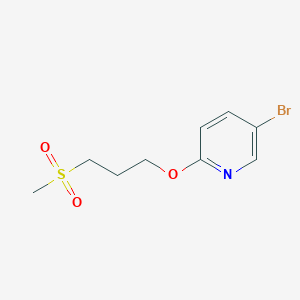
![Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13881929.png)

![1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B13881951.png)
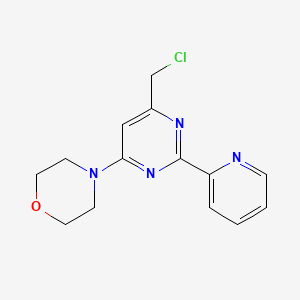
![Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13881960.png)
![5-[2-(benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13881961.png)
